molecular formula C3H3N7 B12542446 (1H-Pyrazol-5-yl)-1H-pentazole CAS No. 652148-70-4

(1H-Pyrazol-5-yl)-1H-pentazole

Cat. No.: B12542446
CAS No.: 652148-70-4
M. Wt: 137.10 g/mol
InChI Key: YYMZQRKSZCDQPP-UHFFFAOYSA-N
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Description

(1H-Pyrazol-5-yl)-1H-pentazole is a heterocyclic compound that features a pyrazole ring fused with a pentazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrazol-5-yl)-1H-pentazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with nitrile compounds, followed by cyclization to form the pyrazole ring. The pentazole ring is then introduced through a series of nitration and reduction steps .

Industrial Production Methods: For large-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The use of safer and more environmentally friendly reagents is also prioritized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: (1H-Pyrazol-5-yl)-1H-pentazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

(1H-Pyrazol-5-yl)-1H-pentazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-Pyrazol-5-yl)-1H-pentazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways .

Comparison with Similar Compounds

  • 1H-Pyrazol-3-yl)-1H-pentazole
  • 1H-Tetrazol-5-yl)-1H-pyrazole
  • 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine

Comparison: (1H-Pyrazol-5-yl)-1H-pentazole is unique due to its dual-ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications. Its unique structure also allows for more diverse chemical modifications, enhancing its utility in synthetic chemistry .

Properties

CAS No.

652148-70-4

Molecular Formula

C3H3N7

Molecular Weight

137.10 g/mol

IUPAC Name

1-(1H-pyrazol-5-yl)pentazole

InChI

InChI=1S/C3H3N7/c1-2-4-5-3(1)10-8-6-7-9-10/h1-2H,(H,4,5)

InChI Key

YYMZQRKSZCDQPP-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)N2N=NN=N2

Origin of Product

United States

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